molecular formula C9H10O3 B3031579 1-(Furan-2-yl)pentane-1,4-dione CAS No. 52786-29-5

1-(Furan-2-yl)pentane-1,4-dione

Cat. No. B3031579
CAS RN: 52786-29-5
M. Wt: 166.17 g/mol
InChI Key: VUPORCYUDRXENX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)pentane-1,4-dione is a chemical compound that can be synthesized and utilized in the formation of various polyfunctionalized furans. The compound is of interest due to its potential applications in the synthesis of complex organic molecules, which can be used in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related furan compounds has been demonstrated through various methods. For instance, the reaction of phenylglyoxal with 2,4-pentanedione in the presence of boron trifluoride can yield an unstable intermediate, which can be further converted into new crystalline tri- and tetra-substituted furans . Additionally, a one-pot synthesis method has been developed for 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions, which indicates the versatility of furan compounds in synthetic chemistry . Furthermore, a photoinduced direct oxidative annulation process has been used to create highly functionalized polyheterocyclic compounds involving furan derivatives .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of the furan ring, which is a five-membered aromatic ring with oxygen as one of the atoms. This structure is crucial for the reactivity and properties of the compound. The furan ring in 1-(Furan-2-yl)pentane-1,4-dione is expected to influence its reactivity and the types of reactions it can participate in.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including acid-catalyzed transformations, photoinduced oxidative annulations, and reactions with formaldehyde . These reactions can lead to the formation of different products, showcasing the reactivity of the furan ring and its utility in organic synthesis. For example, the reaction with formaldehyde can result in condensation products with diverse structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(Furan-2-yl)pentane-1,4-dione are not detailed in the provided papers, furan derivatives generally exhibit properties that make them suitable for use in organic synthesis. These properties may include solubility in common organic solvents, stability under certain conditions, and the ability to participate in a wide range of chemical reactions. The presence of the furan ring often imparts aromaticity, which can affect the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Synthesis of Polyfunctionalized Furans

1-(Furan-2-yl)pentane-1,4-dione plays a role in the synthesis of polyfunctionalized furans. Satoaki Onitsuka and colleagues demonstrated the transformation of phenylglyoxal with 2,4-pentanedione to yield tri- and tetra-substituted furans, highlighting its potential in organic synthesis (Onitsuka, Nishino, & Kurosawa, 2000).

Chemical Vapor Deposition Precursors

This compound is also significant in the field of chemical vapor deposition (CVD) precursors. Russell and Yee explored the thermal decomposition of β-diketones, including pentane-2,4-dione, revealing its application in material synthesis and CVD processes (Russell & Yee, 2005).

Catalyzed Synthesis of Furan Derivatives

In another study, Khafizova et al. explored the one-pot synthesis of furan derivatives using 1,4-dicyclopropylbutane-1,4-diones, showcasing the potential of such compounds in catalyzed synthesis applications (Khafizova et al., 2016).

Photoinduced Oxidative Annulation

Zhang et al. investigated the photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, demonstrating the utility of furan derivatives in creating polyheterocyclic compounds (Zhang et al., 2017).

Synthesis of Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines

Quiroga et al. utilized a derivative of pentane-2,4-dione in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, showing its role in synthesizing novel organic compounds (Quiroga et al., 2007).

properties

IUPAC Name

1-(furan-2-yl)pentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPORCYUDRXENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372436
Record name 1-(2-furyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)pentane-1,4-dione

CAS RN

52786-29-5
Record name 1-(2-furyl)-1,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Zhang, YF Qiao, M Huang, HD Liang… - … International Journal of …, 2009 - Wiley Online Library
Phenylpentane‐1, 4‐diones, and (E)‐5‐hydroxy‐5‐phenylpent‐3‐en‐2‐ones were synthesized via organophosphine‐catalyzed addition reaction of but‐3‐en‐2‐one with aldehydes. …
Number of citations: 2 onlinelibrary.wiley.com

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